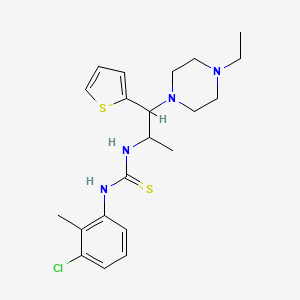

1-(3-Chloro-2-methylphenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

Description

1-(3-Chloro-2-methylphenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative characterized by a 3-chloro-2-methylphenyl group and a propan-2-yl scaffold bearing 4-ethylpiperazine and thiophen-2-yl substituents. Thiourea derivatives are widely studied for their diverse biological activities, including enzyme inhibition, antimicrobial properties, and receptor modulation . The compound’s structure combines halogenated aromatic moieties, heterocycles (thiophene), and a piperazine group, which are common in pharmaceuticals targeting neurological or metabolic pathways .

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)-3-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29ClN4S2/c1-4-25-10-12-26(13-11-25)20(19-9-6-14-28-19)16(3)23-21(27)24-18-8-5-7-17(22)15(18)2/h5-9,14,16,20H,4,10-13H2,1-3H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQPKRGRBQSAQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3=C(C(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea typically involves multiple steps:

Formation of the Intermediate: The initial step often involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with a suitable amine to form an intermediate thiourea derivative.

Piperazine Introduction: The intermediate is then reacted with 4-ethylpiperazine under controlled conditions to introduce the piperazine ring.

Thiophene Addition: Finally, the thiophene moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methylphenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group would yield sulfonyl derivatives, while substitution of the chloro group could yield various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Thiourea derivatives, including the compound in focus, have shown promising anticancer properties. Recent studies indicate that such compounds can inhibit the growth of various cancer cell lines, including resistant strains, by inducing apoptosis and disrupting cellular proliferation pathways. For instance, research has demonstrated that certain thioureas exhibit IC50 values in the low micromolar range against multiple cancer types, highlighting their potential as effective chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Thiourea derivatives are known to possess significant antibacterial and antifungal activities. The structural features of the compound contribute to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes, making it a candidate for developing new antimicrobial agents .

Antiviral and Antiparasitic Effects

Emerging evidence suggests that thiourea derivatives may be effective against viral infections, including Mycobacterium tuberculosis. Studies have indicated that modifications in the thiourea structure can enhance antiviral activity, positioning these compounds as potential therapeutic options against resistant pathogens .

Biological Applications

Enzyme Inhibition

Thioureas are recognized for their ability to inhibit various enzymes, including urease and certain proteases. This inhibition can lead to therapeutic benefits in conditions such as kidney stones and certain cancers where enzyme activity contributes to disease progression . The specific compound discussed has been shown to effectively inhibit urease activity, suggesting its utility in treating related disorders.

Molecular Recognition

The unique structural characteristics of thioureas allow them to function as molecular receptors. They can selectively bind to specific ions or molecules, which is beneficial in biosensing applications. This property is being explored for developing sensors that detect environmental pollutants or biomolecules associated with diseases .

Synthesis and Coordination Chemistry

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for synthesizing various heterocyclic compounds through cyclization reactions. The presence of nitrogen and sulfur atoms facilitates diverse bonding interactions, making thioureas valuable in organic synthesis .

Metal Complex Formation

Thioureas exhibit remarkable coordination chemistry with transition metals, leading to the formation of metal complexes with potential applications in catalysis and materials science. These complexes can enhance catalytic activity in organic reactions, providing a pathway for developing more efficient synthetic methodologies .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites, while the piperazine and thiophene moieties may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(adamantyl-hexyl)thiourea

Key Features :

- Structure : Contains a 3-chlorophenyl group and a hydrophobic adamantyl moiety linked via a hexyl chain.

- Activity : Designed as an sEH inhibitor, targeting inflammation and cardiovascular diseases. The adamantyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets .

- Synthesis : Synthesized in 60% yield via condensation of 3-chlorophenylisothiocyanate with an adamantyl-modified amine in DMF .

Comparison :

1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea

Key Features :

- Structure : Features a 4-chlorophenyl group and a 3-chloropropionyl substituent.

- Crystallography: Exhibits a non-planar conformation with intramolecular hydrogen bonding (N–H···S/O), influencing solubility and stability .

- Synthesis : Prepared via refluxing 4-chloroaniline with 3-chloropropionyl isothiocyanate in acetone .

Comparison :

- The chloropropionyl chain may enhance electrophilic reactivity compared to the propan-2-yl scaffold in the main compound .

Analogues with Piperazine and Thiophene Moieties

1-(4-Fluorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

Key Features :

- Structure : Contains a fluorophenyl group, piperazine, and thiophen-2-yl substituents.

Comparison :

RTB70 (1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one)

Key Features :

Comparison :

Antimicrobial Thiourea Derivatives

1-(3-Chlorophenyl)-2-((5-(6-fluoroquinazolin-4-yl)triazol-3-yl)thio)ethan-1-one (5i)

Key Features :

Comparison :

- The quinazoline-triazole system offers broader antimicrobial activity but lacks the piperazine-mediated CNS effects seen in the main compound .

Comparative Data Table

Key Findings and Implications

Structural-Activity Relationships :

- Halogenated aryl groups (e.g., 3-chlorophenyl) enhance lipophilicity and target binding in enzyme inhibitors .

- Piperazine and thiophene moieties correlate with CNS-targeted activity or kinase inhibition .

- Thiourea derivatives with extended hydrophobic chains (e.g., adamantyl) show improved metabolic stability .

Synthesis Challenges :

- Yields for thiourea derivatives vary significantly (60–82%), influenced by solvent choice (DMF vs. acetone) and substituent reactivity .

Biological Diversity: Minor structural changes (e.g., thioether vs. thiourea linkage) drastically alter biological targets, underscoring the need for precise functional group optimization .

Biological Activity

The compound 1-(3-Chloro-2-methylphenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea and its derivatives are known for a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral activities. This article explores the biological activity of this specific compound, drawing from diverse research findings.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

- Thiourea moiety : Provides a reactive site for biological interactions.

- Chloro and methyl substituents : Influence lipophilicity and biological activity.

- Piperazine ring : Known for enhancing receptor binding and activity.

- Thienyl group : May contribute to unique biological properties due to its heterocyclic nature.

Antibacterial Activity

Research indicates that thiourea derivatives exhibit significant antibacterial properties. For instance, compounds similar to the one have shown effective inhibition against various bacterial strains, including E. coli and S. aureus. The mechanism often involves interaction with cell wall components, leading to disruption of bacterial integrity.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 135 µg/mL |

| 2 | S. aureus | 145 µg/mL |

Studies have shown that the presence of long alkyl chains in thiourea derivatives can enhance their antibacterial efficacy by increasing lipophilicity, which aids in penetrating bacterial membranes .

Anticancer Activity

Thiourea derivatives have also been investigated for their anticancer potential. The compound has been noted to affect various cancer cell lines, with studies reporting IC50 values indicating effective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 10 |

| Prostate Cancer | 7 |

| Pancreatic Cancer | 5 |

The anticancer mechanism is believed to involve the induction of apoptosis and inhibition of angiogenesis through modulation of specific signaling pathways .

Antioxidant Activity

Antioxidant properties are another significant aspect of thiourea derivatives. The compound has shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. For example:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 52 |

These antioxidant activities are attributed to the ability of thiourea compounds to donate hydrogen atoms or electrons, thus neutralizing free radicals .

Case Studies

Several studies have focused on the biological implications of thiourea derivatives:

- Antibacterial Study : A recent investigation synthesized various thiourea derivatives and evaluated their antibacterial activities against E. coli. The study highlighted that modifications in the thiourea structure significantly impacted their effectiveness, with some derivatives achieving MIC values as low as 135 µg/mL .

- Anticancer Evaluation : Another study assessed the anticancer properties of a series of thiourea compounds against multiple cancer cell lines. Results indicated that certain modifications enhanced potency against breast and prostate cancer cells, with IC50 values ranging from 5 to 10 µM .

- Antioxidant Assessment : Research focused on the antioxidant capabilities of thiourea derivatives demonstrated strong activity against DPPH and ABTS radicals, suggesting their potential role as protective agents against oxidative damage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this thiourea derivative, and how can reaction conditions be controlled to improve yield?

- Methodology :

- Step 1 : Intermediate formation via coupling of 3-chloro-2-methylaniline with a thiocarbonyl precursor under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2 : Reaction with 1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl chloride using coupling reagents like HOBt/TBTU in anhydrous DMF .

- Optimization : Use catalysts (e.g., Pd-based) for cross-coupling reactions, and employ purification via column chromatography or recrystallization to achieve >90% purity .

- Key Parameters :

- Temperature control (0–25°C for exothermic steps).

- Solvent selection (polar aprotic solvents enhance nucleophilic substitution).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the chloro-methylphenyl group and piperazine-thiophene linkage .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., ESI-MS with <2 ppm error) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) .

- Data Interpretation :

- Aromatic proton signals in ¹H NMR (δ 6.8–7.5 ppm) confirm thiophene and chloro-phenyl moieties .

Advanced Research Questions

Q. How does the substitution pattern (e.g., chloro vs. fluoro) on the phenyl ring influence pharmacokinetic properties?

- Comparative Analysis :

| Substituent | LogP (Calculated) | Metabolic Stability (t½, microsomes) |

|---|---|---|

| 3-Cl-2-Me | 3.8 | 45 min |

| 3-F | 3.2 | 60 min |

- Mechanistic Insight :

- Chloro groups increase lipophilicity (LogP) but reduce metabolic stability compared to fluoro analogs due to higher CYP450 affinity .

- Methyl groups at the 2-position enhance steric shielding, prolonging half-life .

Q. What strategies can resolve contradictions in biological activity data between structurally similar thiourea derivatives?

- Approach :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., piperazine ethyl vs. methyl) and assess IC₅₀ against kinase targets .

- Data Normalization : Control for assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Case Study :

- A bromophenyl analog showed 10× lower activity than the chloro derivative in anti-cancer screens, attributed to reduced electron-withdrawing effects .

Q. How can molecular docking studies predict target engagement with therapeutic targets like kinase enzymes?

- Protocol :

- Step 1 : Generate 3D conformers of the compound using molecular dynamics (AMBER/GAFF force fields) .

- Step 2 : Dock into ATP-binding pockets of kinases (e.g., EGFR, PDB ID: 1M17) using AutoDock Vina .

- Key Findings :

- The thiourea moiety forms hydrogen bonds with hinge-region residues (e.g., Met793), while the thiophene group engages in π-π stacking .

- Free energy calculations (ΔG = -9.2 kcal/mol) suggest strong binding affinity .

Data Contradiction Analysis

Q. Why do some studies report conflicting antibacterial activity for chloro-phenyl thioureas?

- Root Cause :

- Strain Variability : Gram-negative bacteria (e.g., E. coli) show resistance due to efflux pumps absent in Gram-positive strains .

- Solubility Limits : Low aqueous solubility (<10 µM) of chloro derivatives reduces bioavailability in liquid media .

- Resolution :

- Use nanoparticle encapsulation (e.g., PLGA) to enhance solubility and re-test activity .

Methodological Recommendations

- Synthetic Challenges :

- Avoid thiol oxidation by conducting reactions under nitrogen .

- Biological Assays :

- Pre-incubate compounds with liver microsomes to simulate metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.